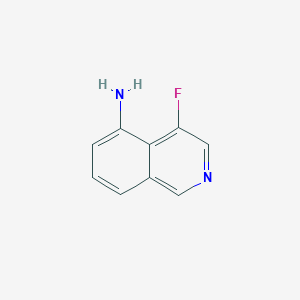

4-Fluoroisoquinolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

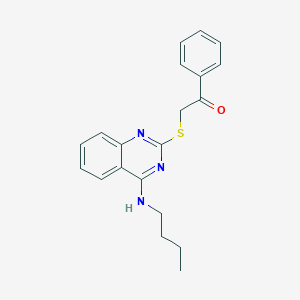

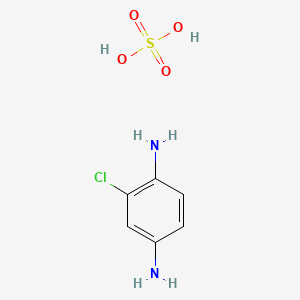

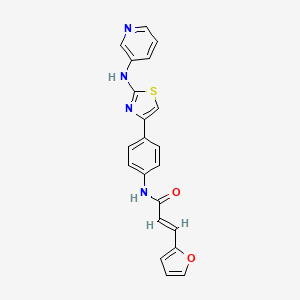

4-Fluoroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction with iron and acetic acid in water and ethyl acetate at 80°C for 4 hours . Another method involves a reaction with ammonium chloride and zinc in tetrahydrofuran and water at 25°C for 5 hours under an inert atmosphere .Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 38.9 Ų . The exact mass and monoisotopic mass of the compound are 162.05932639 g/mol .Applications De Recherche Scientifique

Chemical Structure and Derivatives

4-Fluoroisoquinolin-5-amine serves as a core structure for various chemical derivatives with diverse applications. For instance, derivatives such as 4-fluoroisoquinoline-5-sulfonyl chloride show unique molecular conformations influenced by the steric repulsion between chlorosulfonyl groups and neighboring fluorine atoms, impacting their chemical behavior and utility in further synthetic applications (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Synthesis and Cytotoxicity Evaluation

The synthesis of 4-aminoquinoline derivatives, including those related to this compound, has been explored for their potential cytotoxic effects on human breast tumor cell lines, highlighting the compound's relevance in the development of anticancer agents. These studies have identified specific compounds exhibiting potent effects, indicating a promising direction for further drug development (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).

Central Nervous System Drug Candidates

The compound's derivatives have been utilized as building blocks in the synthesis of potential central nervous system (CNS) drug candidates, underscoring its importance in medicinal chemistry and drug discovery processes (Hargitai, Nagy, Halász, Simig, & Volk, 2018).

Neurofibrillary Tangles Imaging

Notably, a fluorine-18-labelled derivative, [18 F]MK-6240, has been developed for positron emission tomography (PET) imaging of human neurofibrillary tangles, crucial for Alzheimer's disease diagnosis and research. This application exemplifies the compound's role in advancing neurodegenerative disease understanding and therapeutic monitoring (Collier, Yokell, Livni, Rice, Celen, Serdons, Neelamegam, Bormans, Harris, Walji, Hostetler, Bennacef, & Vasdev, 2017).

Antidepressant-like Effects

Exploration into derivatives such as 7-fluoro-1,3-diphenylisoquinoline-1-amine has revealed antidepressant-like effects mediated by serotonergic and dopaminergic systems, contributing valuable insights into potential psychiatric disorder treatments (Pesarico, Sampaio, Stangherlin, Mantovani, Zeni, & Nogueira, 2014).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-fluoroisoquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUBMVBAMAKLFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)